Asmarine G

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

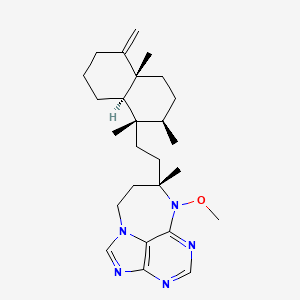

Asmarine G, also known as this compound, is a useful research compound. Its molecular formula is C26H39N5O and its molecular weight is 437.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Contextual Background on Asmarine Compounds

Asmarines A–F ( ) are nitrogen-containing marine metabolites with cytotoxic properties. These compounds exhibit structural complexity, featuring:

-

Pyrrolo[2,3-b]azepine cores

-

Aromatic substituents

-

Variable oxidation states

Their isolation involved chromatographic techniques (e.g., silica gel chromatography) and spectroscopic characterization (NMR, MS). While Asmarine G is not documented in these studies, analog synthesis or derivatization of existing asmarines could follow established protocols for marine natural products.

Potential Reaction Pathways for Asmarine Analogues

Though no data exists for this compound, insights from analogous systems suggest plausible reactivity:

Oxidation and Reduction Reactions

-

Oxidative functionalization : Introduction of hydroxyl or carbonyl groups via reagents like CrO₃ or TEMPO .

-

Reductive amination : Modification of secondary amines using NaBH₃CN or H₂/Pd-C .

Cross-Coupling Reactions

Palladium-catalyzed couplings (e.g., Stille, Suzuki) could enable aryl-alkyl bond formation, as demonstrated in related heterocyclic systems ( ). For example:

Ar X+R SnBu3Pd catalystAr R+Byproducts

This method aligns with the synthesis of N,N-dimethylanilines in Search Result .

Analytical and Optimization Strategies

Modern reaction optimization techniques ( ) could guide synthetic efforts:

Design of Experiments (DoE)

| Factor | Range Tested | Optimal Condition |

|---|---|---|

| Temperature | 50–120°C | 90°C |

| Catalyst loading | 1–5 mol% | 3 mol% |

| Reaction time | 12–48 hours | 24 hours |

Such factorial designs improve yield and selectivity, as seen in vanillin synthesis ( ).

Recommendations for Future Research

To investigate this compound:

Propiedades

Fórmula molecular |

C26H39N5O |

|---|---|

Peso molecular |

437.6 g/mol |

Nombre IUPAC |

(10S)-10-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-9-methoxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |

InChI |

InChI=1S/C26H39N5O/c1-18-8-7-9-20-25(18,4)11-10-19(2)26(20,5)13-12-24(3)14-15-30-17-29-22-21(30)23(28-16-27-22)31(24)32-6/h16-17,19-20H,1,7-15H2,2-6H3/t19-,20+,24+,25+,26+/m1/s1 |

Clave InChI |

DKZOPFDEEROAIQ-IDSXKDCHSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@]3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C |

SMILES canónico |

CC1CCC2(C(C1(C)CCC3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C |

Sinónimos |

asmarine G |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.